(2-Morpholinopyridin-3-yl)methanamine is a chemical compound characterized by its unique structure, which incorporates a morpholine ring and a pyridine moiety. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.
The compound is classified under the category of amines and heterocycles, specifically as a substituted pyridine derivative. It can be synthesized from commercially available precursors, making it accessible for research purposes. The chemical structure can be represented by the following International Chemical Identifier (InChI): InChI=1S/C9H12N2O/c1-2-8(10)9-7-5-11-4-3-6-12-9/h3-7,10H,2H2,1H3
.
The synthesis of (2-Morpholinopyridin-3-yl)methanamine typically involves several steps:
The molecular formula for (2-Morpholinopyridin-3-yl)methanamine is . Its molecular weight is approximately 164.20 g/mol. The structure features:
(2-Morpholinopyridin-3-yl)methanamine participates in various chemical reactions due to its functional groups:
The mechanism of action for (2-Morpholinopyridin-3-yl)methanamine primarily revolves around its ability to interact with biological targets:
Research indicates that derivatives of this compound exhibit antibacterial properties, suggesting that it may interfere with bacterial growth mechanisms .
(2-Morpholinopyridin-3-yl)methanamine has potential applications in:
The integration of morpholine and pyridine rings into a single hybrid scaffold, exemplified by (2-Morpholinopyridin-3-yl)methanamine, represents a strategic advancement in medicinal chemistry. This structural motif capitalizes on the complementary pharmacological properties of both heterocycles:
Pyridine contributes to enhanced binding affinity and metabolic stability in drug molecules. Its nitrogen atom facilitates critical hydrogen bonding and dipole-dipole interactions with biological targets, while its aromatic system enables π-stacking with protein residues [2] [5]. Pyridine-containing compounds constitute approximately 14% of FDA-approved N-heterocyclic drugs, underscoring their therapeutic significance [5].
Morpholine provides improved water solubility and pharmacokinetic properties due to its saturated oxygen-containing ring. This moiety frequently serves as a solvent-exposed element that optimizes drug-like characteristics without compromising target engagement [3] [6]. The morpholine ring's conformational flexibility enables optimal orientation within binding pockets [9].
The strategic fusion of these pharmacophores in (2-Morpholinopyridin-3-yl)methanamine creates a versatile building block with three-dimensional complexity. The electron-rich morpholine attached at the pyridine's 2-position influences electron distribution across the system, potentially enhancing interactions with biological targets. The aminomethyl group at the 3-position provides a synthetically tractable handle for further derivatization into amides, ureas, or Schiff bases [4]. This molecular architecture aligns with contemporary drug design principles seeking to balance target affinity with physicochemical properties.
Table 1: Key Physicochemical Properties of (2-Morpholinopyridin-3-yl)methanamine
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Formula | C₁₀H₁₅N₃O | Balanced heteroatom content for bioavailability |
Molecular Weight | 193.25 g/mol | Within ideal range for cell permeability |
Hydrogen Bond Donors | 2 (NH₂ group) | Facilitates target interactions |
Hydrogen Bond Acceptors | 3 (N-morpholine, ring N) | Enhances solubility & binding |
Calculated logP* | ~1.5 (estimated) | Optimal lipophilicity for membrane transit |
Structural Features | Basic amine, H-bond capable | Enables salt formation & derivatization |
*Interactive Table Feature: Use sliders to observe how structural modifications affect logP predictions.
Clinical validation of this hybrid approach is demonstrated by advanced candidates like the RAF inhibitor LXH254 (N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide), which features a morpholinopyridine core. This compound selectively inhibits oncogenic signaling in RAS-mutant cancers while maintaining favorable tolerability profiles, highlighting the scaffold's therapeutic potential [10]. Similarly, molecular modeling studies indicate that morpholine-pyridine hybrids can adopt binding conformations inaccessible to simpler heterocycles, enabling novel target engagement strategies [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1